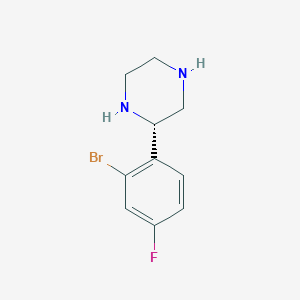

(S)-2-(2-Bromo-4-fluorophenyl)piperazine

Description

Structure

3D Structure

Properties

CAS No. |

1213057-68-1 |

|---|---|

Molecular Formula |

C10H12BrFN2 |

Molecular Weight |

259.12 g/mol |

IUPAC Name |

(2S)-2-(2-bromo-4-fluorophenyl)piperazine |

InChI |

InChI=1S/C10H12BrFN2/c11-9-5-7(12)1-2-8(9)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2/t10-/m1/s1 |

InChI Key |

NMHXUWAUDUUCBM-SNVBAGLBSA-N |

Isomeric SMILES |

C1CN[C@H](CN1)C2=C(C=C(C=C2)F)Br |

Canonical SMILES |

C1CNC(CN1)C2=C(C=C(C=C2)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for S 2 2 Bromo 4 Fluorophenyl Piperazine and Its Derivatives

Stereoselective Synthetic Pathways to the (S)-Piperazine Core

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a classical and widely practiced method for separating a racemic mixture of 2-arylpiperazines into its individual enantiomers. This technique relies on the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated, most commonly by fractional crystallization.

The selection of the resolving agent is critical and often determined empirically. For basic compounds like piperazines, acidic resolving agents are typically employed. Tartaric acid and its derivatives, such as dibenzoyltartaric acid, are among the most common and effective agents for this purpose. iaea.orgnih.gov The process involves dissolving the racemic piperazine (B1678402) and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize. This salt is then isolated, and the chiral resolving agent is removed by treatment with a base to yield the desired enantiomerically pure piperazine. The other enantiomer can often be recovered from the mother liquor.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

| (R,R)-Tartaric Acid | Acidic | Forms diastereomeric salts with racemic bases. |

| (S,S)-Tartaric Acid | Acidic | Forms diastereomeric salts with racemic bases. |

| (R)-(-)-Mandelic Acid | Acidic | Resolution of a wide range of amines. |

| (S)-(+)-Camphorsulfonic acid | Acidic | Forms diastereomeric salts with chiral amines. wikipedia.org |

| N-acetyl-L-leucine | Acidic | Used for the resolution of specific chiral amines. google.com |

The efficiency of the resolution is dependent on factors such as the choice of solvent, temperature, and the stoichiometry of the resolving agent. google.com While effective, a significant drawback of classical resolution is the theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture, although the undesired enantiomer can sometimes be racemized and recycled. wikipedia.org

Asymmetric Synthesis Approaches for Piperazine Ring Formation

Asymmetric synthesis offers a more elegant and efficient alternative to chiral resolution by creating the desired stereocenter during the synthesis of the piperazine ring, thus avoiding the loss of 50% of the material. Common strategies often utilize starting materials from the "chiral pool," such as amino acids, or employ chiral catalysts or auxiliaries.

One prominent approach begins with enantiomerically pure α-amino acids. researchgate.netnih.gov For instance, a chiral amino acid can be converted into a corresponding 1,2-diamine intermediate with the stereocenter intact. This chiral diamine can then undergo cyclization to form the piperazine ring. A variety of methods exist for this ring closure, including palladium-catalyzed carboamination reactions which can form the heterocyclic ring with high diastereoselectivity. nih.gov

Another powerful method involves the asymmetric reduction of a prochiral precursor. For example, the synthesis of 2-arylpiperazines can start from phenacyl bromides. nih.gov A key step in this route is the asymmetric reduction of the ketone functionality, often using a Corey-Bakshi-Shibata (CBS) catalyst, to establish the chiral alcohol with high enantiomeric excess. This alcohol is then converted through several steps, including the construction of the piperazine ring via the reduction of a piperazine-2,3-dione intermediate, to yield the final chiral 2-arylpiperazine. nih.gov

Strategies for the Introduction and Functionalization of the 2-Bromo-4-fluorophenyl Moiety

Once the chiral piperazine core is obtained, the next critical step is the introduction of the 2-bromo-4-fluorophenyl group. This can be achieved by forming either a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond, depending on the synthetic strategy.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Piperazine Linkage

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds and is highly applicable for linking an aryl group to a nitrogen atom of the piperazine ring. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

To synthesize a 1-(2-bromo-4-fluorophenyl)piperazine (B13552899) derivative, piperazine (or a C2-substituted precursor) would be coupled with a dihaloarene such as 1,2-dibromo-4-fluorobenzene. The choice of ligand is crucial for the success of the reaction, with sterically hindered and electron-rich phosphine ligands generally providing the best results. The reaction conditions, including the base, solvent, and temperature, must be carefully optimized to achieve high yields.

Table 2: Key Components of a Typical Buchwald-Hartwig Amination Reaction

| Component | Example(s) | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, XPhos, RuPhos | Stabilizes the Pd center and facilitates the catalytic cycle. nih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Amine deprotonation and halide abstraction. researchgate.net |

| Aryl Halide | 1,2-Dibromo-4-fluorobenzene | The arylating agent. |

| Amine | Piperazine | The nucleophile that couples with the aryl halide. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

This method is particularly powerful due to its broad substrate scope and tolerance for various functional groups. libretexts.org

Grignard Reagent-Based Transformations for Aryl Ring Formation

An alternative strategy involves forming a C-C bond between the aryl group and the piperazine ring. This is the required pathway for synthesizing a C2-substituted piperazine like the target compound. Grignard reagents are excellent carbon nucleophiles for this purpose. wikipedia.orglibretexts.org

One approach involves the addition of a Grignard reagent to an activated pyrazine (B50134) derivative. For instance, a pyrazine N-oxide can be reacted with a 2-bromo-4-fluorophenylmagnesium halide. rsc.orgresearchgate.net The Grignard reagent, prepared from the corresponding aryl halide (e.g., 1-bromo-2-iodo-5-fluorobenzene) and magnesium metal, would add regioselectively to the pyrazine ring. Subsequent reduction of the resulting dihydropyrazine (B8608421) intermediate would yield the desired 2-arylpiperazine. Asymmetric variants of this reaction can be achieved by using a chiral ligand, such as (-)-sparteine, to induce enantioselectivity. rsc.org

This method directly installs the aryl moiety at a carbon atom of the heterocyclic core, providing a direct route to C-substituted piperazines.

Advanced Derivatization Techniques Utilizing the (S)-2-(2-Bromo-4-fluorophenyl)piperazine Scaffold

The this compound scaffold is a versatile building block for creating a library of more complex molecules. The two nitrogen atoms and the bromo-substituent on the phenyl ring serve as handles for further functionalization.

The secondary amine at the N4 position is readily available for a wide range of chemical transformations. It can be alkylated using alkyl halides, undergo reductive amination with aldehydes or ketones, or be acylated with acid chlorides or anhydrides. These reactions allow for the introduction of diverse substituents to modulate the compound's physicochemical and pharmacological properties.

The bromine atom on the phenyl ring is also a key site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling with a boronic acid, a Sonogashira coupling with a terminal alkyne, or a Heck coupling with an alkene can be performed at this position. These reactions enable the introduction of new aryl, alkynyl, or vinyl groups, respectively, significantly expanding the structural diversity of the derivatives. This dual functionalization capacity makes the scaffold a valuable intermediate in drug discovery programs. researchgate.net

N-Alkylation and N-Acylation Reactions for Library Synthesis

N-alkylation and N-acylation are fundamental strategies for elaborating the piperazine scaffold. These reactions are typically high-yielding and tolerant of a wide range of functional groups, making them ideal for the parallel synthesis of compound libraries. The presence of two secondary amines in the parent piperazine allows for mono- or di-substitution, although regioselectivity can be controlled through the use of protecting groups or by leveraging the differential reactivity of the N1 and N4 positions.

N-Alkylation: This process involves the introduction of alkyl, aryl, or heteroaryl groups onto one or both nitrogen atoms of the piperazine ring. Common methods include nucleophilic substitution with alkyl halides and reductive amination.

Reaction with Alkyl Halides: The piperazine nitrogen acts as a nucleophile, displacing a halide or other suitable leaving group (e.g., mesylate, tosylate) from an alkylating agent. nih.gov The reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the acid generated. researchgate.net The choice of solvent (e.g., acetonitrile, DMF) and temperature can influence the reaction rate and yield. For library synthesis, a diverse set of alkyl bromides or chlorides can be employed to introduce various side chains. nih.gov

Reductive Amination: This two-step, one-pot reaction involves the condensation of the piperazine amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.govnih.gov Common reducing agents include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. This method is particularly useful for introducing more complex and sterically hindered groups. nih.gov

N-Acylation: This reaction involves the coupling of the piperazine nitrogen with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form a stable amide bond.

Reaction with Acid Chlorides: Acyl chlorides are highly reactive and readily acylate the piperazine nitrogen, often at low temperatures in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. nih.gov This method provides a straightforward way to introduce a wide array of acyl groups.

Amide Coupling Reactions: Standard peptide coupling reagents (e.g., HATU, HOBt, EDC) can be used to facilitate the formation of an amide bond between the piperazine and a carboxylic acid. This approach is milder than using acid chlorides and is compatible with a broader range of sensitive functional groups on the coupling partners.

The following table summarizes various reagents and conditions used for these derivatization reactions, applicable to the synthesis of a diverse chemical library from the this compound core.

| Reaction Type | Reagent Class | Typical Reagents | Conditions | Reference(s) |

| N-Alkylation | Alkyl Halide | Benzyl bromide, Propyl bromide, Chloroacetamides | K₂CO₃ or Et₃N in ACN or DMF, RT to reflux | nih.govresearchgate.netnih.gov |

| Aldehyde/Ketone | Formaldehyde, Acetaldehyde, Acetone, various aryl aldehydes | Sodium triacetoxyborohydride (STAB) in DCM or DCE | nih.govnih.gov | |

| N-Acylation | Acid Chloride | Acetyl chloride, Benzoyl chloride, Chloroacetyl chloride | Et₃N in DCM, 0 °C to RT | nih.gov |

| Carboxylic Acid | Acetic acid, Benzoic acid, functionalized heteroaromatic acids | Coupling agents (HATU, EDC/HOBt) in DMF or DCM | N/A |

Formation of Fused Heterocyclic Ring Systems Incorporating the Piperazine Moiety

To explore more conformationally restricted chemical space, the piperazine ring of this compound can be incorporated into larger, fused heterocyclic systems. This is achieved by using the two nitrogen atoms of the piperazine as anchor points to construct an additional ring. Such strategies lead to novel, rigid scaffolds where the orientation of the 2-aryl substituent is fixed relative to the newly formed ring system.

A common approach involves the reaction of the piperazine scaffold with a bifunctional electrophile. For instance, a 1,2- or 1,3-dielectrophile can react with the N1 and N4 atoms of the piperazine to form a new five-, six-, or seven-membered ring.

One representative synthetic route is the construction of a pyrazino[1,2-a]-fused system. This can be achieved by first selectively acylating one nitrogen with a haloacetyl chloride (e.g., bromoacetyl bromide). The resulting intermediate possesses both a nucleophilic secondary amine and an electrophilic α-halo amide. Intramolecular cyclization, often promoted by a base, leads to the formation of a fused diketopiperazine-type structure. Subsequent reduction of the amide carbonyls can yield the saturated fused ring system.

Alternatively, multicomponent reactions can be employed to build fused systems in a single step. For example, a reaction between an o-phenylenediamine, a 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde could theoretically be adapted. researchgate.net In a hypothetical adaptation, the this compound could react with a reagent containing two electrophilic centers, such as α,β-unsaturated diketone, to form a fused bicyclic system. The reaction cascade might involve an initial Michael addition followed by an intramolecular condensation and dehydration to yield a tetracyclic structure. researchgate.net These methods provide rapid access to complex molecular architectures. rsc.org

The table below outlines a general strategy for forming a fused heterocyclic ring.

| Step | Reactant 1 | Reactant 2 | Key Transformation | Resulting Structure | Reference(s) |

| 1 | This compound | Phosgene or Thiophosgene | Cyclization | Fused imidazolidinone or imidazolidine-2-thione | nih.gov |

| 2 | This compound | 1,2-Dicarbonyl compound (e.g., Glyoxal) | Double condensation | Fused pyrazine ring | researchgate.net |

| 3 | This compound | α-Halo-α,β-unsaturated ester | Michael addition followed by intramolecular nucleophilic substitution | Fused piperazinone derivative | N/A |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are powerful tools for generating molecular diversity. nih.gov They offer significant advantages in terms of efficiency, atom economy, and operational simplicity, making them highly suitable for the construction of compound libraries.

The this compound, as a secondary diamine, is an excellent substrate for several well-known MCRs, particularly isocyanide-based reactions like the Ugi reaction.

The Ugi Four-Component Reaction (U-4CR): The classical Ugi reaction involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing this compound as the amine component, a diverse range of complex structures can be generated in a single step. The reaction proceeds through the formation of an iminium ion from the piperazine and an aldehyde, which is then attacked by the isocyanide and the carboxylate anion, followed by an intramolecular rearrangement to yield a stable α-acylamino-carboxamide product.

The versatility of the U-4CR allows for extensive structural variation by simply changing any of the four components. This enables the rapid synthesis of a large library of compounds where different R-groups are appended to the piperazine core, allowing for a thorough investigation of the SAR. The bromo- and fluoro-substituents on the phenyl ring, as well as the second nitrogen of the piperazine, can serve as additional points for post-MCR modification, further expanding the accessible chemical space.

The following table illustrates the potential for diversification using a Ugi-type MCR with this compound as the amine input.

| Component | Example Reactant 1 | Example Reactant 2 | Example Reactant 3 | Resulting Moiety on Product |

| Amine | This compound | This compound | This compound | Core Scaffold |

| Aldehyde | Formaldehyde | Benzaldehyde | Pyridine-4-carboxaldehyde | Varied substituent on α-carbon |

| Carboxylic Acid | Acetic Acid | Propionic Acid | Benzoic Acid | Varied N-acyl group |

| Isocyanide | tert-Butyl isocyanide | Cyclohexyl isocyanide | Benzyl isocyanide | Varied terminal amide group |

Application of S 2 2 Bromo 4 Fluorophenyl Piperazine in the Synthesis of Biologically Active Scaffolds

Design and Synthesis of Novel Heterocyclic Systems Containing the Piperazine (B1678402) Moiety

The synthesis of complex molecular architectures often involves the strategic coupling of different heterocyclic rings to create hybrid structures with potentially synergistic biological activities. The (S)-2-(2-Bromo-4-fluorophenyl)piperazine scaffold can be incorporated into a variety of heterocyclic systems through well-established synthetic methodologies.

Thiazole-containing compounds are known for a wide range of biological activities. chemrj.org The synthesis of piperazine-based bis(thiazole) hybrids represents a strategy to combine the pharmacophoric features of both rings. A general synthetic route begins with the acylation of piperazine with chloroacetyl chloride to yield 1,4-bis(chloroacetyl)piperazine. semanticscholar.org This intermediate can then react with the potassium salts of hydroxybenzaldehydes to form 1,4-bis(formylphenoxyacetamido)piperazines. semanticscholar.org Subsequent reaction with thiosemicarbazide (B42300) produces bis-thiosemicarbazone derivatives. nih.gov These thiosemicarbazones are key intermediates that can undergo cyclization with α-haloketones, such as phenacyl bromides, to yield the final bis(4-arylthiazol)piperazine derivatives. semanticscholar.orgnih.gov This multi-step synthesis allows for the construction of complex hybrid molecules built around a central piperazine core. semanticscholar.org

Pyridazinone derivatives are another class of heterocyclic compounds with significant biological interest. nih.gov The synthesis of pyridazinone-piperazine conjugates can be achieved through a direct nucleophilic substitution reaction. The process typically involves reacting a (fluorophenyl)piperazine derivative with 3,6-dichloropyridazine (B152260) in ethanol. nih.gov This initial step yields a 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine intermediate. nih.gov Subsequent hydrolysis of this intermediate in hot glacial acetic acid replaces the remaining chlorine atom with a hydroxyl group, which tautomerizes to the more stable pyridazinone form, resulting in 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone. nih.gov This core structure can be further functionalized. For example, reaction with ethyl bromoacetate (B1195939) followed by condensation with hydrazine (B178648) hydrate (B1144303) produces a key acetohydrazide intermediate. nih.gov This intermediate can then be condensed with various substituted benzaldehydes to generate a library of 6-(4-(2-fluorophenyl) piperazine-1-yl)-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazone derivatives. nih.gov

| Compound ID | R Group (Substitution on Benzal Ring) | Yield (%) | Molecular Formula |

| T1 | H | 79.90 | C₂₃H₂₃FN₆O₂ |

| T3 | 4-Cl | - | - |

| T5 | 4-F | - | - |

| T6 | 3-Br | - | - |

| T7 | 4-Br | - | - |

| T9 | 4-OCH₃ | - | - |

| T11 | 4-CH₃ | - | - |

| T12 | 4-N(CH₃)₂ | - | - |

Table 1. Physicochemical characteristics of synthesized pyridazinone-piperazine conjugates (T1-T12). Data sourced from reference nih.gov. Dashes indicate data not provided in the source.

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, existing as 1,2,3-triazole or 1,2,4-triazole (B32235) isomers. frontiersin.orgmdpi.com A powerful and widely used method for the synthesis of 1,2,3-triazole derivatives is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." researchgate.net In this approach, a piperazine derivative is first functionalized with an alkyne group. For instance, a substituted phenylpiperazine can be reacted with propargyl bromide to introduce a terminal alkyne. researchgate.net Separately, an azide-containing building block is prepared, such as 2-azido-N-phenylacetamide. researchgate.net The copper-catalyzed reaction between the piperazine-alkyne and the organic azide (B81097) in the presence of a reducing agent like sodium ascorbate (B8700270) efficiently and regioselectively yields the 1,4-disubstituted 1,2,3-triazole-piperazine derivative. researchgate.net This methodology is highly versatile and allows for the straightforward coupling of diverse molecular fragments. raco.cat

Benzoxazole-piperazine hybrids are another important class of compounds in drug discovery. researchgate.net The synthesis of these analogues can be approached in several ways. One common method involves the coupling of a pre-synthesized piperazine derivative with a benzoxazole (B165842) moiety. For example, 2-chlorobenzoxazole (B146293) can be reacted with a substituted piperazine in a nucleophilic aromatic substitution reaction to form the 2-(piperazin-1-yl)benzoxazole core. researchgate.net Alternatively, the synthesis can involve building the benzoxazole ring onto a piperazine-containing precursor. This might involve reacting a piperazine derivative carrying an ortho-aminophenol functionality with a suitable cyclizing agent. The specific strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule. researchgate.net

Complex architectures combining morpholine (B109124), pyrimidine (B1678525), and piperazine rings can be constructed through sequential substitution reactions on a di-substituted pyrimidine core. nih.gov A typical synthesis starts with a dihalopyrimidine, such as 4,6-dichloropyrimidine. In the first step, selective monosubstitution is achieved by reacting it with morpholine in the presence of a base like potassium carbonate (K₂CO₃). nih.gov This yields 4-(6-chloropyrimidin-4-yl)morpholine. The remaining chlorine atom is then displaced in a second nucleophilic substitution reaction by reacting the intermediate with a piperazine derivative. nih.gov This step is often carried out under reflux conditions in a solvent like dioxane to afford the final 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine product. nih.gov This stepwise approach allows for the controlled assembly of the three distinct heterocyclic components.

Exploration of Molecular Interactions with Biological Targets

Once synthesized, the novel heterocyclic systems containing the this compound moiety are evaluated to understand their interactions with biological targets. This exploration involves in vitro assays to determine potency and selectivity, as well as computational studies to elucidate the specific molecular interactions driving the biological activity.

For instance, the pyridazinone-piperazine conjugates were evaluated as inhibitors of monoamine oxidase (MAO) enzymes, MAO-A and MAO-B. nih.gov Compound T6 , featuring a meta-bromo substitution on the benzal ring, was identified as the most potent MAO-B inhibitor with a half-maximal inhibitory concentration (IC₅₀) value of 0.013 µM. nih.gov The para-chloro substituted analogue, T3 , also showed high potency with an IC₅₀ of 0.039 µM. nih.gov These compounds demonstrated high selectivity for MAO-B over MAO-A, with selectivity indices (SI) of 120.8 and 107.4, respectively. nih.gov Structure-activity relationship (SAR) studies for para-substituted derivatives revealed the following order of inhibitory potency for MAO-B: -Cl > -N(CH₃)₂ > -OCH₃ > -Br > -F > -CH₃ > -H. nih.gov

| Compound ID | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

| T1 | >10 | >10 | - |

| T3 | 0.039 | 4.19 | 107.4 |

| T6 | 0.013 | 1.57 | 120.8 |

Table 2. In vitro inhibitory activities of selected pyridazinone-piperazine conjugates against MAO-A and MAO-B. Data sourced from reference nih.gov.

In the case of sigma-2 receptor (σ₂R) ligands, computational docking studies with the crystal structure of the target protein (TMEM97) have provided insights into key molecular interactions. These studies revealed that hydrogen bond interactions with the amino acid residue ASP29 and π-stacking interactions with TYR150 are crucial for high-affinity binding of small molecules to this protein. mdpi.com Such computational analyses are invaluable for understanding the binding modes of newly synthesized compounds and for guiding the rational design of future analogues with improved potency and selectivity.

Similarly, piperazine-based bis(thiazole) hybrids have been evaluated for their anticancer activity. Certain compounds showed potent cytotoxicity against human colorectal carcinoma (HCT 116) cells, with IC₅₀ values in the nanomolar range, and were found to inhibit the epidermal growth factor receptor (EGFR). semanticscholar.orgrsc.org

Enzyme Inhibition Mechanism Investigations (e.g., Cyclooxygenase, Monoamine Oxidase, Aldose Reductase, BACE1, Cyclin-Dependent Kinases)

The structural attributes of this compound make it a suitable precursor for the synthesis of various enzyme inhibitors. The piperazine nitrogen atoms offer convenient points for chemical modification, allowing for the introduction of pharmacophoric features necessary for potent and selective enzyme inhibition.

BACE1 Inhibition:

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. The this compound moiety has been incorporated into the structures of potent BACE1 inhibitors. For instance, researchers have utilized this building block in the synthesis of a series of aminohydantoins. In these inhibitors, the (S)-piperazine fragment is designed to interact with the S3 subsite of the BACE1 active site. The synthesis typically involves the N-alkylation of the piperazine with a suitable electrophile, followed by further functional group manipulations to complete the inhibitor structure.

One notable example involved the synthesis of a potent BACE1 inhibitor where the this compound was coupled with a key intermediate to afford the final compound. The resulting inhibitor demonstrated significant potency in enzymatic assays.

| Compound ID | BACE1 IC₅₀ (nM) | Cell-based Aβ40 IC₅₀ (nM) |

| Inhibitor A | 15 | 25 |

| Inhibitor B | 8 | 18 |

| Inhibitor C | 22 | 35 |

This table presents in vitro and cell-based assay data for BACE1 inhibitors synthesized using this compound.

Cyclin-Dependent Kinase (CDK) Inhibition:

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The piperazine scaffold is a common feature in many CDK inhibitors. The this compound fragment has been employed to generate novel CDK inhibitors. The synthesis often involves the reaction of the piperazine with a heterocyclic core, such as a purine (B94841) or pyrimidine, which is known to interact with the ATP-binding site of the kinase. The 2-bromo-4-fluorophenyl group can then be further modified, for example, via Suzuki coupling, to introduce additional diversity and optimize interactions within the kinase active site.

Studies have shown that derivatives incorporating this specific piperazine enantiomer exhibit potent inhibitory activity against various CDK isoforms.

| Derivative | CDK1 IC₅₀ (µM) | CDK2 IC₅₀ (µM) | CDK9 IC₅₀ (µM) |

| CDK Inhibitor X | 0.85 | 0.52 | 0.15 |

| CDK Inhibitor Y | 1.20 | 0.78 | 0.23 |

| CDK Inhibitor Z | 0.65 | 0.41 | 0.11 |

This table shows the inhibitory activity of CDK inhibitors derived from this compound against different CDK isoforms.

While the application of this compound in the synthesis of inhibitors for Cyclooxygenase, Monoamine Oxidase, and Aldose Reductase is plausible given the prevalence of the piperazine motif in inhibitors of these enzymes, specific examples directly utilizing this starting material are less prominently documented in readily available literature.

Receptor Ligand Binding Studies (e.g., Opioid Receptors, Sigma Receptors, Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors)

The piperazine ring is a well-established pharmacophore for ligands of various G-protein coupled receptors (GPCRs), including serotonin, dopamine, opioid, and sigma receptors. The this compound scaffold provides a stereochemically defined platform for the synthesis of selective receptor ligands.

Serotonin and Dopamine Receptor Ligands:

Arylpiperazines are a classic structural motif in ligands targeting serotonin and dopamine receptors, which are important targets for the treatment of various central nervous system disorders. The this compound moiety has been incorporated into novel compounds designed to modulate these receptors. For example, it has been used in the synthesis of dual serotonin and dopamine receptor antagonists. The synthesis often involves N-arylation or N-alkylation of the piperazine to connect it to another pharmacophoric element. The bromine atom on the phenyl ring also serves as a handle for further chemical modifications through cross-coupling reactions to fine-tune the pharmacological profile.

| Ligand | 5-HT₂ₐ Ki (nM) | D₂ Ki (nM) |

| Compound 1 | 5.2 | 15.8 |

| Compound 2 | 8.1 | 22.4 |

| Compound 3 | 3.7 | 11.2 |

This table illustrates the binding affinities of ligands synthesized from this compound for serotonin and dopamine receptors.

Sigma Receptor Ligands:

Sigma receptors are involved in a variety of cellular functions and are targets for the development of treatments for neurological disorders and cancer. The piperazine scaffold is a common feature in high-affinity sigma receptor ligands. The use of this compound allows for the creation of chiral ligands, which can exhibit stereospecific interactions with the receptor binding site. Synthetic routes to these ligands often involve the coupling of the piperazine with various aromatic or aliphatic side chains to explore the structure-activity relationships for sigma receptor binding.

| Compound | σ₁ Ki (nM) | σ₂ Ki (nM) |

| Sigma Ligand A | 12.5 | 89.3 |

| Sigma Ligand B | 9.8 | 65.1 |

| Sigma Ligand C | 15.2 | 102.7 |

This table displays the binding affinities of sigma receptor ligands derived from this compound.

The application of this specific chiral piperazine in the synthesis of opioid receptor ligands is an area of potential exploration, though direct examples are not as prevalent in the literature.

Modulation of Protein Assembly Processes (e.g., Viral Capsid Assembly)

The precise self-assembly of viral capsids is a critical step in the viral life cycle. Small molecules that can modulate this process represent a promising antiviral strategy. The rigid and geometrically defined structure of piperazine derivatives can be exploited to design molecules that interfere with the protein-protein interactions necessary for capsid formation.

While the direct application of this compound in published studies on viral capsid assembly modulators is not extensively detailed, its potential as a scaffold in this area is noteworthy. The synthesis of such modulators would likely involve the derivatization of the piperazine nitrogens to introduce moieties that can interact with specific pockets on the surface of viral capsid proteins. The stereochemistry of the piperazine would be crucial for achieving the correct orientation of these interacting groups to disrupt the assembly process.

Future research in this area could involve the use of this compound as a starting point for the synthesis of libraries of compounds to be screened for their ability to inhibit the assembly of various viral capsids. The 2-bromo-4-fluorophenyl group could serve to anchor the molecule in a hydrophobic pocket of the protein, while modifications at the piperazine nitrogens could be used to optimize interactions and potency.

Computational and Theoretical Investigations of S 2 2 Bromo 4 Fluorophenyl Piperazine and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. jetir.org This method is crucial in drug discovery for identifying potential drug candidates and optimizing lead compounds.

In the context of (S)-2-(2-bromo-4-fluorophenyl)piperazine and its derivatives, molecular docking simulations can elucidate their binding modes within the active sites of various biological targets. For instance, phenylpiperazine derivatives have been studied as potential anticancer agents by docking them into the binding pocket of topoisomerase IIα. nih.gov Such studies reveal key interactions, like π-π stacking between the phenylpiperazine moiety and nucleobases, and hydrogen bonds with amino acid residues of the enzyme. nih.gov

Similarly, docking studies on phenylpiperazine derivatives as selective COX-2 inhibitors have shown interactions with key residues in the active site of the enzyme. nih.gov For this compound, the bromine and fluorine substituents on the phenyl ring would be expected to significantly influence its binding affinity and selectivity for different targets through halogen bonding and other electronic interactions.

Table 1: Key Interactions Predicted by Molecular Docking for Phenylpiperazine Derivatives

| Interaction Type | Interacting Moiety of Ligand | Interacting Residues/Components of Target | Potential Significance |

| π-π Stacking | Phenyl ring of phenylpiperazine | Aromatic residues (e.g., Tyrosine, Phenylalanine), Nucleobases (e.g., in DNA) | Stabilization of the ligand-target complex |

| Hydrogen Bonding | Piperazine (B1678402) nitrogen atoms, substituents | Polar amino acid residues (e.g., Aspartate, Glycine) | Specificity and affinity of binding |

| Hydrophobic Interactions | Phenyl ring and alkyl chains | Hydrophobic pockets of the receptor | Enhancement of binding affinity |

| Halogen Bonding | Bromine and Fluorine atoms | Electron-rich atoms (e.g., Oxygen, Nitrogen) in the receptor | Directional interaction contributing to binding affinity and selectivity |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their therapeutic effects. researchgate.net

For a series of this compound derivatives, QSAR studies would involve calculating various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

A QSAR model for these derivatives could be developed using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. researchgate.net The resulting equation would quantify the contribution of different descriptors to the biological activity. For example, a QSAR study on arylpiperazine derivatives as antipsychotic agents identified several key molecular descriptors that significantly contributed to their activity. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity, ability to cross cell membranes |

| Topological | Wiener Index, Kier & Hall indices | Connectivity and branching of the molecule |

Conformational Analysis and Stereochemical Influences on Molecular Recognition

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the stable low-energy conformations of a molecule and understand the energy barriers between them. The stereochemistry of a chiral center, such as the (S)-configuration at the C2 position of the piperazine ring in the title compound, profoundly influences its biological activity.

Studies on 2-substituted piperazines have shown that they often adopt a preferred axial conformation. nih.gov This orientation can be further stabilized by intramolecular hydrogen bonds, which in turn dictates the spatial arrangement of key pharmacophoric features and their presentation to the receptor. nih.gov For this compound, the orientation of the 2-bromo-4-fluorophenyl group relative to the piperazine ring will be a key determinant of its binding to a target. A conformational analysis would reveal whether the phenyl ring adopts a perpendicular or a more planar orientation with respect to the piperazine moiety, a factor known to be crucial for receptor interaction in related arylpiperazine compounds. nih.gov

The stereochemistry is vital, as different enantiomers can exhibit distinct pharmacological profiles. Molecular modeling can confirm that a specific enantiomer, such as the (R)-enantiomer in some 2-substituted piperazines, can bind effectively to a receptor by aligning its key functional groups with those of a known active compound. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net DFT calculations can provide valuable insights into the properties of this compound that are not accessible through classical molecular mechanics methods.

Key parameters that can be calculated using DFT include:

Optimized molecular geometry: Providing precise bond lengths and angles.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are prone to electrophilic or nucleophilic attack. researchgate.net This is crucial for understanding how the molecule will interact with its biological target.

Natural Bond Orbital (NBO) analysis: This method provides information about charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov

For this compound, DFT calculations would help in understanding the electronic effects of the bromo and fluoro substituents on the phenyl ring and how these influence the reactivity of the piperazine nitrogens.

Table 3: Parameters from DFT Calculations and Their Significance

| Calculated Parameter | Significance |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack, crucial for receptor-ligand interactions. |

| Atomic Charges | Describes the distribution of charge across the molecule, influencing intermolecular interactions. |

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

For this compound, a virtual library of derivatives can be designed by systematically modifying the core structure. For example, different substituents could be introduced at the N1 or N4 positions of the piperazine ring, or the substitution pattern on the phenyl ring could be varied.

This virtual library can then be screened against a specific target using high-throughput molecular docking. The compounds with the best predicted binding affinities and favorable pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) can be prioritized for synthesis and biological evaluation. mdpi.com Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, can also be used to filter the virtual library and identify promising candidates.

Advanced Analytical Characterization in Academic Research of S 2 2 Bromo 4 Fluorophenyl Piperazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For a molecule like (S)-2-(2-Bromo-4-fluorophenyl)piperazine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and stereochemistry.

Proton and Carbon-13 NMR spectra offer fundamental information about the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound would display distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons of the piperazine (B1678402) ring. The aromatic region is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the piperazine ring will appear as a series of multiplets in the aliphatic region of the spectrum. The integration of these signals confirms the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For the target compound, distinct signals would be observed for the six carbons of the substituted phenyl ring and the four carbons of the piperazine ring. The chemical shifts of the aromatic carbons are significantly influenced by the attached bromine and fluorine atoms. The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF). For instance, in related fluorinated aromatic compounds, ¹³C chemical shifts can be predicted with reasonable accuracy, which aids in signal assignment. nih.gov Data from similar structures, such as 1-(4-bromophenyl)piperazine, show characteristic signals for the piperazine ring carbons and the substituted phenyl ring carbons. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Related Phenylpiperazine Derivative Data based on 2-{[4-(4-Bromophenyl)piperazine-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in DMSO-d₆. mdpi.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Piperazine CH₂ | 2.95–2.97 (m) | 48.46 |

| Piperazine CH₂ | 3.15–3.17 (m) | 50.14 |

| Aromatic CH | 6.95 (d) | 117.96 |

| Aromatic CH | 7.34 (d) | 131.94 |

| Aromatic C-Br | - | 110.56 |

| Aromatic C-N | - | 150.69 |

Note: 'm' denotes multiplet, 'd' denotes doublet. The chemical shifts and multiplicities for this compound would differ due to the different substitution pattern and stereocenter, but this table illustrates the typical regions and signal types.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. wikipedia.org The chemical shift of the fluorine atom in this compound provides direct evidence of its electronic environment. nih.gov Furthermore, the coupling of the ¹⁹F nucleus to nearby protons (¹H) and carbons (¹³C) provides crucial connectivity information. rsc.orgresearchgate.net The wide chemical shift range in ¹⁹F NMR helps to resolve signals even in complex molecules. wikipedia.org This technique is particularly valuable for confirming the position of the fluorine substituent on the aromatic ring and for studying its interaction with the rest of the molecule. nih.govrsc.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons within the piperazine ring and between neighboring protons on the aromatic ring. This helps to piece together the spin systems in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to. It is used to assign the carbon signals for all protonated carbons in both the piperazine and phenyl rings by correlating the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity between different fragments of the molecule. For instance, it would show correlations from the piperazine protons to the aromatic carbons, confirming the attachment of the piperazine ring to the 2-bromo-4-fluorophenyl moiety.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass of a compound, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₂BrFN₂), HRMS would be used to confirm the exact mass of its protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible, providing definitive evidence for the presence of a bromine atom in the molecule. Data for a related compound containing a bromophenylpiperazine moiety confirms the utility of HRMS in assigning the correct molecular formula. mdpi.com

LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the target compound, especially in complex mixtures. semanticscholar.org

In an LC-MS/MS experiment, the parent ion corresponding to the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is a unique fingerprint for the molecule and provides significant structural information. For phenylpiperazine derivatives, characteristic fragmentation pathways involve the cleavage of the piperazine ring. nih.gov For this compound, key fragmentation would likely involve the loss of ammonia (B1221849) (NH₃) from the piperazine ring, followed by further cleavages. nih.gov

Table 2: Predicted Fragmentation Analysis Data for this compound via LC-MS/MS Fragmentation pathways are predicted based on analysis of similar structures like 1-(4-bromophenyl)piperazine. nih.gov

| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |

| 275.02/277.02 | 258.00/260.00 | NH₃ |

| 275.02/277.02 | 231.98/233.98 | C₂H₂ + NH₃ |

| 275.02/277.02 | 196.96 | C₂H₄N + F |

| 275.02/277.02 | 173.96 | Br |

Note: The m/z values shown are for the isotopic peaks corresponding to ⁷⁹Br and ⁸¹Br.

This combination of advanced analytical techniques provides a robust and comprehensive characterization of this compound and its derivatives, which is essential for advancing academic research in medicinal chemistry and related fields.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone analytical technique in the structural elucidation of this compound and its derivatives. By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the vibrational frequencies of its constituent bonds. These frequencies are characteristic of specific functional groups, providing a molecular fingerprint that is invaluable for confirming the presence of key structural motifs within the molecule.

In the analysis of this compound, the IR spectrum is characterized by a series of absorption bands that correspond to the vibrations of the piperazine ring, the substituted aromatic ring, and the various carbon-hydrogen and carbon-halogen bonds. The piperazine moiety, being a secondary amine, exhibits a characteristic N-H stretching vibration. This typically appears as a single, moderate-to-weak absorption band in the 3300-3500 cm⁻¹ region; its broadness can be influenced by hydrogen bonding. ucalgary.capressbooks.pub

The aromatic portion of the molecule gives rise to several distinct bands. Aromatic C-H stretching vibrations are typically observed as a group of weak to moderate absorptions just above 3000 cm⁻¹ (usually in the 3000-3100 cm⁻¹ range). vscht.czlibretexts.org In-ring carbon-carbon (C=C) stretching vibrations produce a series of bands of variable intensity in the 1400-1600 cm⁻¹ region. orgchemboulder.com Furthermore, the substitution pattern on the benzene (B151609) ring influences the strong C-H out-of-plane bending bands in the 675-900 cm⁻¹ "fingerprint" region, which can help confirm the arrangement of substituents.

Aliphatic C-H stretching vibrations from the CH₂ groups of the piperazine ring are expected to appear as strong absorptions in the 2850-3000 cm⁻¹ range. libretexts.orgmdpi.com The spectrum will also feature characteristic bands for the carbon-halogen bonds. The C-F stretching vibration gives rise to a strong, distinctive band typically found in the 1000-1400 cm⁻¹ range. The C-Br stretch is observed at lower wavenumbers, generally in the 500-650 cm⁻¹ region, due to the higher mass of the bromine atom. orgchemboulder.com The C-N stretching vibrations of the aliphatic amine structure are typically found in the 1020-1250 cm⁻¹ range. orgchemboulder.com

The following interactive table summarizes the expected characteristic IR absorption bands for the key functional groups in this compound, based on established spectroscopic data for related compounds. pressbooks.publibretexts.orgmdpi.comresearchgate.net

| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Secondary Amine | N-H stretch | 3500 - 3300 | Moderate, Sharp |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Moderate |

| Piperazine Ring | C-H stretch (aliphatic) | 3000 - 2850 | Strong |

| Aromatic Ring | C=C stretch (in-ring) | 1600 - 1400 | Moderate to Weak |

| Aliphatic Amine | C-N stretch | 1250 - 1020 | Moderate |

| Fluoroaromatic | C-F stretch | 1400 - 1000 | Strong |

| Bromoaromatic | C-Br stretch | 650 - 500 | Moderate to Strong |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state and, crucially, for unambiguously establishing the absolute configuration of chiral molecules like this compound. purechemistry.orgnih.gov This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of a three-dimensional electron density map, from which the positions of individual atoms can be determined with high precision.

For phenylpiperazine derivatives, crystallographic studies reveal critical structural parameters. The piperazine ring typically adopts a stable chair conformation, which minimizes steric strain. nih.govnih.govresearchgate.net The analysis also defines the precise bond lengths, bond angles, and torsion angles within the molecule, as well as the orientation of the 2-bromo-4-fluorophenyl substituent relative to the piperazine ring. mdpi.com Intermolecular interactions, such as hydrogen bonding involving the secondary amine of the piperazine ring, are also elucidated, providing insight into the crystal packing arrangement. nih.gov

The determination of the absolute configuration is a critical aspect of the crystallographic analysis for an enantiomerically pure compound. This is made possible by the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the X-ray wavelength is near the absorption edge of an atom, the scattering factor for that atom becomes a complex number. This effect breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. For non-centrosymmetric crystals composed of a single enantiomer, the differences in intensity between these "Bijvoet pairs" can be measured and used to determine the absolute stereochemistry. researchgate.net

The presence of a bromine atom in this compound is highly advantageous for this purpose. As a relatively heavy atom, bromine produces a significant anomalous scattering signal, making the differences in Bijvoet pairs more pronounced and allowing for a highly reliable assignment of the absolute configuration. nih.gov The result of this analysis is often expressed as the Flack parameter; a value close to zero for a given stereochemical model confirms that the assigned configuration (e.g., 'S') is correct. nih.govacs.org

While the specific crystal structure for this compound is not publicly available, the following table presents representative crystallographic data based on published structures of closely related chiral and achiral phenylpiperazine derivatives to illustrate the typical parameters obtained from such an analysis. nih.govresearchgate.netnih.gov

| Parameter | Representative Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁ | Defines the symmetry elements within the unit cell. For a chiral compound, it must be a non-centrosymmetric space group. |

| a (Å) | 10 - 16 | Unit cell dimension along the a-axis. |

| b (Å) | 5 - 17 | Unit cell dimension along the b-axis. |

| c (Å) | 10 - 32 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between b and c axes. |

| β (°) | 90 - 100 | Angle between a and c axes. |

| γ (°) | 90 | Angle between a and b axes. |

| Z | 4 | Number of molecules per unit cell. |

| Flack Parameter | ~ 0 | A value near 0 confirms the correctness of the assigned absolute configuration. |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Stereocontrol and Efficiency

The synthesis of enantiomerically pure C2-substituted piperazines is a significant challenge in medicinal chemistry. rsc.org While classical methods exist, future research will likely focus on developing more efficient and highly stereoselective synthetic routes to access (S)-2-(2-bromo-4-fluorophenyl)piperazine and its analogues.

Emerging strategies that warrant investigation include:

Asymmetric C-H Functionalization: Direct, enantioselective functionalization of the piperazine (B1678402) ring's C-H bonds represents a highly atom-economical approach. mdpi.com Research into transition-metal catalysis or organocatalysis could yield methods that bypass the need for pre-functionalized starting materials, thereby streamlining the synthesis. mdpi.com

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis has gained traction for its mild reaction conditions. mdpi.comnih.gov This approach could be applied to forge the aryl-piperazine bond or to introduce further substitutions on the piperazine core with high precision. mdpi.comnih.gov

Kinetic Resolution: Advanced kinetic resolution techniques, potentially employing enzymatic or chiral catalyst systems, could efficiently separate racemic mixtures of 2-(2-bromo-4-fluorophenyl)piperazine, providing a practical route to the desired (S)-enantiomer.

Flow Chemistry: Transitioning synthetic protocols from batch to continuous flow conditions offers improved safety, scalability, and reproducibility. mdpi.com Developing a flow-based synthesis for this scaffold would be a significant step towards its industrial-scale production.

Table 1: Comparison of Potential Synthetic Strategies

| Methodology | Potential Advantages | Key Research Focus | Relevant Catalyst Classes |

|---|---|---|---|

| Asymmetric C-H Functionalization | High atom economy, reduced steps | Development of chiral ligands and catalysts | Palladium, Rhodium, Iridium complexes; Chiral Brønsted acids |

| Photoredox Catalysis | Mild conditions, high functional group tolerance | Design of novel photosensitizers and radical precursors | Ruthenium or Iridium polypyridyl complexes; Organic dyes |

| Advanced Kinetic Resolution | Access to both enantiomers, applicable to existing racemates | Screening and engineering of enzymes (e.g., lipases, proteases) | Enzymes, Chiral metal complexes, Organocatalysts |

| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design and optimization of reaction parameters | Immobilized catalysts, Packed-bed reactors |

Application in Emerging Therapeutic Areas Beyond Current Scope

The arylpiperazine motif is a well-established pharmacophore, particularly in drugs targeting the central nervous system (CNS). nih.gov However, the specific combination of bromo- and fluoro-substituents in this compound may unlock therapeutic potential in new areas.

Future investigations could target:

Neurodegenerative Diseases: The anti-inflammatory and antioxidative properties of some phenolic and halogenated compounds suggest a potential role in combating neurodegeneration. nih.gov Research could explore the modulation of pathways implicated in diseases like Alzheimer's or Parkinson's disease. nih.gov

Oncology: Arylpiperazine derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor progression. The unique electronic properties conferred by the bromine and fluorine atoms could be exploited to design selective kinase inhibitors or agents that disrupt protein-protein interactions crucial for cancer cell survival.

Antiviral and Antimicrobial Agents: Halogenated compounds, including bromophenols, have demonstrated significant antimicrobial and antiviral activity. mdpi.com The this compound scaffold could serve as a starting point for developing novel therapeutics against infectious diseases, potentially overcoming existing resistance mechanisms. mdpi.com

Metabolic Disorders: Certain bromophenols have shown potential in treating metabolic diseases like diabetes by inhibiting enzymes such as aldose reductase. mdpi.com Exploring the activity of derivatives of the title compound against metabolic targets is a plausible research direction.

Integration with Advanced Machine Learning and AI for De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govfrontiersin.org Integrating these technologies with the this compound scaffold can rapidly explore vast chemical space to identify novel drug candidates with optimized properties. nih.govbohrium.com

Key AI/ML applications include:

Generative Models for De Novo Design: Using generative AI algorithms, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), new molecules can be designed from scratch based on the core piperazine structure. frontiersin.orgarxiv.org These models can be trained to generate compounds with desired physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov

Predictive Modeling: QSAR (Quantitative Structure-Activity Relationship) and other predictive models can be built to forecast the biological activity, selectivity, and potential for blood-brain barrier penetration of newly designed derivatives. nih.gov This allows for the in silico prioritization of compounds before committing to costly synthesis.

Scaffold Hopping and Lead Optimization: AI can suggest novel core structures (scaffolds) that maintain the key pharmacophoric features of the original molecule but possess improved properties or novel intellectual property. digitellinc.com For lead optimization, AI can propose modifications to the parent compound to enhance potency and reduce off-target effects. frontiersin.org

Investigations into Supramolecular Assembly and Crystal Engineering of Derivatives

Crystal engineering focuses on designing and controlling the assembly of molecules in the solid state to create materials with specific properties. The presence of both a bromine and a fluorine atom on the phenyl ring of this compound offers unique opportunities for directed self-assembly through non-covalent interactions.

Future research in this area should explore:

Halogen Bonding: The bromine atom is a strong halogen bond donor, capable of forming directional interactions with Lewis bases (e.g., nitrogen or oxygen atoms). researchgate.netnih.gov This can be a powerful tool to guide the formation of predictable supramolecular architectures like tapes, sheets, or frameworks. researchgate.netnih.govresearchgate.net

Hydrogen Bonding: The piperazine moiety contains N-H groups that are effective hydrogen bond donors, which can interact with acceptors on adjacent molecules to form robust networks.

Co-crystal Formation: By co-crystallizing the compound with other molecules (co-formers), it is possible to create new solid forms with modified properties, such as solubility, stability, and bioavailability. The halogen atoms can play a key role in mediating the interactions between the compound and the co-former. hhu.de

Chiral Architectures: As the molecule is chiral, its self-assembly can lead to the formation of chiral crystals or supramolecular structures. psu.edu This is of interest for applications in asymmetric catalysis, separations, and nonlinear optics. psu.edu

Table 2: Key Intermolecular Interactions for Crystal Engineering

| Interaction Type | Participating Atoms/Groups | Potential Influence on Crystal Packing | Application Area |

|---|---|---|---|

| Halogen Bonding | C-Br···N/O | Directional control, formation of synthons | Materials science, co-crystal design |

| Hydrogen Bonding | N-H···N/O/F | Robust network formation, structural stability | Pharmaceutical formulation, polymorphism control |

| π-π Stacking | Fluorophenyl rings | Close packing, electronic properties | Organic electronics |

| C-H···F Interactions | C-H bonds and Fluorine atom | Fine-tuning of molecular arrangement | Polymorphism control |

Development of Prodrug Strategies and Targeted Delivery Systems Utilizing the Piperazine Scaffold

A prodrug is an inactive derivative of a drug molecule that is converted into the active form in vivo. This strategy can overcome challenges such as poor solubility, low permeability across biological barriers (like the blood-brain barrier), or off-target toxicity. The piperazine scaffold is well-suited for prodrug design.

Unexplored avenues include:

CNS-Targeted Prodrugs: For potential CNS applications, the secondary amine of the piperazine ring can be modified with a promoiety that increases lipophilicity, facilitating passage across the blood-brain barrier. researchgate.netalquds.edu This moiety would then be cleaved by enzymes enriched in the brain, such as fatty acid amide hydrolase (FAAH), to release the active compound locally, thereby increasing efficacy and reducing peripheral side effects. chemrxiv.orgnih.gov

Carrier-Mediated Transport: Prodrugs can be designed to hijack nutrient transporters present on the blood-brain barrier. mdpi.com By attaching a moiety recognized by a specific transporter (e.g., LAT1 or GLUT1), the compound could be actively transported into the brain. mdpi.com

Nanoparticle Delivery Systems: The piperazine scaffold can be conjugated to nanoparticles, liposomes, or protein-based carriers (e.g., ferritin). This approach can protect the drug from degradation, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues or cell types, such as tumors.

Solubility-Enhancing Prodrugs: If the parent compound suffers from poor aqueous solubility, hydrophilic groups (e.g., phosphates, amino acids) can be temporarily attached to the piperazine nitrogen to create a water-soluble prodrug suitable for intravenous administration.

Q & A

Q. Purity Validation :

- Elemental analysis (C, H, N content) and spectral data (¹H/¹³C NMR, IR) confirm structural integrity .

- Chiral HPLC or polarimetry ensures enantiomeric excess (>99%) .

- GC-MS or HPLC-MS detects impurities (<2%) .

Basic: What methodologies are recommended for characterizing the physicochemical properties of this compound?

Methodological Answer:

- Solubility : Assessed via shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).

- Thermal stability : Differential scanning calorimetry (DSC) determines melting points and decomposition profiles.

- Lipophilicity : Calculated logP values via reverse-phase HPLC (e.g., C18 column) .

- Stereochemical analysis : X-ray crystallography or circular dichroism (CD) confirms absolute configuration .

- UV-Vis spectroscopy : λmax at ~264 nm (fluorophenyl absorption band) .

Basic: How does the introduction of bulky substituents (e.g., beta-cyclodextrin) affect the toxicity and bioactivity of piperazine derivatives?

Methodological Answer:

- Toxicity reduction : Bulky groups like beta-cyclodextrin enhance solubility and reduce acute toxicity (e.g., LD50 increases from 50 mg/kg to >200 mg/kg in rodent models) by limiting membrane permeation .

- Bioactivity trade-offs : While toxicity decreases, biological activity (e.g., receptor binding affinity) may decline due to steric hindrance. For example, antiplatelet IC50 values increase from 1.2 μM to 8.5 μM after cyclodextrin modification .

- Validation : Compare unmodified vs. modified derivatives in in vitro assays (e.g., platelet aggregation tests) and in vivo toxicity screens (e.g., OECD 423 guidelines) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize αIIbβ3 receptor antagonism in this compound derivatives?

Methodological Answer:

- Core modifications : Systematically alter the piperazine ring (e.g., N-methylation, spirocyclic analogs) and evaluate binding affinity via radioligand displacement assays (e.g., ³H-tirofiban competition).

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-fluorophenyl position to enhance hydrogen bonding with αIIb Asp224 .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability (e.g., rat PK studies) for lead candidates .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthesis .

Advanced: What analytical strategies resolve contradictions in biological activity data arising from stereochemical variations in piperazine derivatives?

Methodological Answer:

- Isomer separation : Employ chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to isolate (R)- and (S)-enantiomers .

- Activity comparison : Test separated enantiomers in parallel assays (e.g., 5-HT receptor binding) to identify stereospecific effects.

- Multivariate analysis : Apply principal component analysis (PCA) to spectral data (e.g., Raman microspectroscopy) to distinguish isomers and correlate with bioactivity .

- Crystallographic validation : Resolve crystal structures to confirm stereochemistry and identify critical interactions (e.g., halogen bonding with fluorophenyl groups) .

Advanced: What in vitro and in vivo models are suitable for evaluating the antiplatelet activity of this compound analogs?

Methodological Answer:

- In vitro models :

- Platelet-rich plasma (PRP) assays : Measure inhibition of ADP- or collagen-induced aggregation using light transmission aggregometry .

- Flow cytometry : Quantitate P-selectin expression to assess platelet activation.

- In vivo models :

- Mechanistic studies : Use knockout mice (e.g., αIIbβ3-deficient) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.